molecular formula C21H15N5S B482489 6-Benzhydryl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 791824-09-4

6-Benzhydryl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B482489
CAS No.: 791824-09-4
M. Wt: 369.4g/mol
InChI Key: RPZOBASBVJFWHM-UHFFFAOYSA-N
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Description

6-Benzhydryl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique structure combining a benzhydryl group, a pyridinyl group, and a triazolo-thiadiazole moiety, which contributes to its wide range of biological activities.

Preparation Methods

The synthesis of 6-Benzhydryl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-amino-2,4-dihydro-[1,2,4]triazole-3-thiones with various reagents. One common method includes the treatment of these triazole-thiones with aldehydes, acetic anhydrides, carboxylic acids, or acid chlorides under specific conditions to yield the desired triazolo-thiadiazole derivatives . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as microwave-assisted synthesis and continuous flow reactors.

Chemical Reactions Analysis

6-Benzhydryl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Comparison with Similar Compounds

Properties

IUPAC Name

6-benzhydryl-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5S/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)20-25-26-19(23-24-21(26)27-20)17-11-13-22-14-12-17/h1-14,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZOBASBVJFWHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NN4C(=NN=C4S3)C5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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